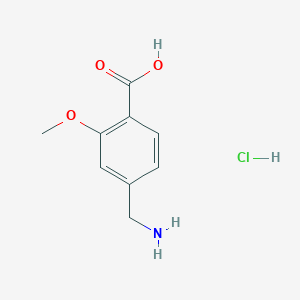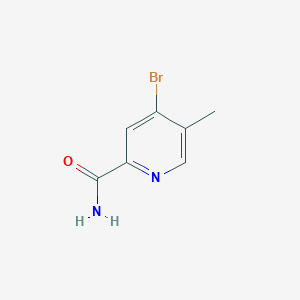![molecular formula C17H16N2O3S2 B2465328 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898423-14-8](/img/structure/B2465328.png)
3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have investigated the potential of this compound as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth pathways, making it a candidate for further study in cancer therapy .
- Enzyme Inhibition : The benzamide moiety in the compound suggests possible enzyme inhibition activity. Scientists explore its effects on specific enzymes, such as kinases or proteases, which play crucial roles in cellular processes .
Materials Science and Organic Electronics
- Organic Semiconductors : The benzothiazole ring system in this compound can serve as a building block for organic semiconductors. Researchers investigate its electronic properties, charge transport behavior, and potential applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
- Photoluminescent Materials : The compound’s fluorescence properties make it interesting for developing photoluminescent materials. These materials find applications in sensors, displays, and optoelectronic devices .
Agrochemicals and Pesticides
- Pesticide Development : The compound’s structural features may contribute to its pesticidal activity. Researchers explore its effectiveness against pests, such as insects, fungi, or weeds, aiming to develop environmentally friendly pesticides .
Analytical Chemistry and Sensors
- Chemical Sensors : Scientists investigate the compound’s interaction with specific analytes, potentially leading to the development of chemical sensors. These sensors could be useful for detecting environmental pollutants, toxins, or specific molecules .
Photodynamic Therapy (PDT)
- Photosensitizers : The compound’s photophysical properties make it a candidate for photodynamic therapy (PDT). PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers explore its efficacy in this context .
Dye Chemistry and Staining Techniques
- Stains and Dyes : The compound’s benzothiazole core can be modified to create various dyes and stains. These may find applications in histology, microscopy, and biological imaging .
Mechanism of Action
properties
IUPAC Name |
3-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-6-4-5-12(9-14)17(20)19-13-7-8-15-16(10-13)23-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGXDBGHCWTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2465248.png)

![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)



![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
![8-(4-Ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)
![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)


![[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2465267.png)
![2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2465268.png)